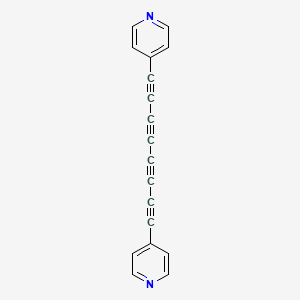
4,4'-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is an organic compound characterized by its unique structure, which includes a tetrayne chain (a chain with four triple bonds) flanked by pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine typically involves the coupling of pyridine derivatives with a tetrayne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to form the carbon-carbon bonds between the pyridine rings and the tetrayne chain . The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon), a base (such as triethylamine), and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds into single bonds, resulting in a saturated hydrocarbon chain.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an ethanol solvent.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Diketone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the fabrication of molecular electronic devices and nanomaterials.
Wirkmechanismus
The mechanism by which 4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine exerts its effects is largely dependent on its ability to participate in electron transfer processes. The tetrayne chain allows for the delocalization of electrons, making the compound highly conductive. This property is exploited in molecular electronics, where the compound can act as a molecular wire. The pyridine rings can also interact with various molecular targets, facilitating the formation of coordination complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-(1,3,5,7-Octatetrayne-1,8-diyl)dibenzonitrile: Similar structure but with benzonitrile groups instead of pyridine rings.
(1E,3E,5E,7E)-4,4’-(Octa-1,3,5,7-tetraene-1,8-diyl)dipyridine: Contains double bonds instead of triple bonds in the tetrayne chain.
Uniqueness
4,4’-(Octa-1,3,5,7-tetrayne-1,8-diyl)dipyridine is unique due to its combination of a tetrayne chain and pyridine rings, which imparts both high conductivity and the ability to form coordination complexes. This makes it particularly valuable in the fields of molecular electronics and nanotechnology .
Eigenschaften
CAS-Nummer |
648432-02-4 |
|---|---|
Molekularformel |
C18H8N2 |
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
4-(8-pyridin-4-ylocta-1,3,5,7-tetraynyl)pyridine |
InChI |
InChI=1S/C18H8N2/c1(3-5-7-17-9-13-19-14-10-17)2-4-6-8-18-11-15-20-16-12-18/h9-16H |
InChI-Schlüssel |
FXMGFZDWUZXRRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C#CC#CC#CC#CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)

![Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12585907.png)

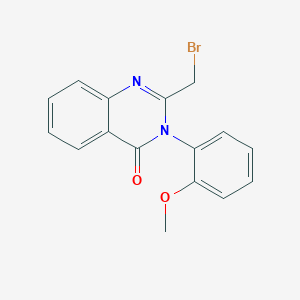
![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine](/img/structure/B12585927.png)
![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
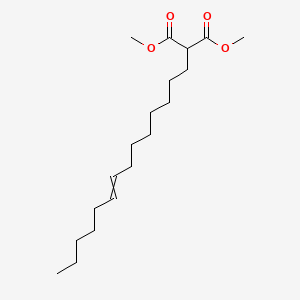
![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
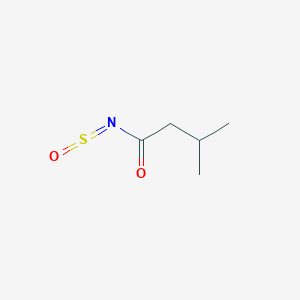
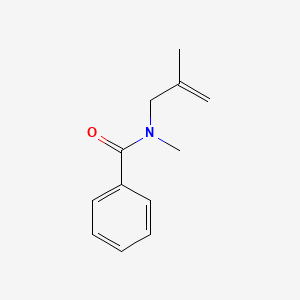
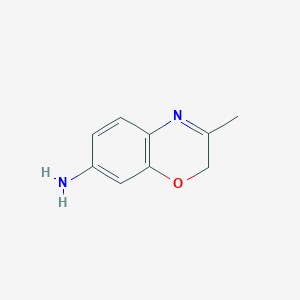
![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
